2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, converting hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with xanthine oxidase, inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of XO reduces the production of uric acid, which can be beneficial in conditions such as gout .
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine degradation pathway . This results in decreased production of uric acid, thereby reducing its accumulation in the body .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in uric acid production . This can help in managing conditions like gout, where there is an overproduction or under-excretion of uric acid .
Biochemical Analysis
Biochemical Properties
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid has been found to interact with the enzyme xanthine oxidase (XO), exhibiting high potency in the submicromolar/nanomolar range . The nature of these interactions is inhibitory, with the compound acting as a mixed-type inhibitor of xanthine oxidase .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against xanthine oxidase. By inhibiting this enzyme, the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with xanthine oxidase, leading to enzyme inhibition . This can result in changes in gene expression and other downstream effects .
Metabolic Pathways
Its interaction with xanthine oxidase suggests it may play a role in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated systems are often employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Comparison: Compared to its analogs, 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For example, the presence of a phenyl group at the 2-position enhances its ability to interact with hydrophobic pockets in enzyme active sites, potentially increasing its inhibitory potency .
Properties
IUPAC Name |
2-phenyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFAZWAEXCZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354025 | |
Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13306-99-5 | |
Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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